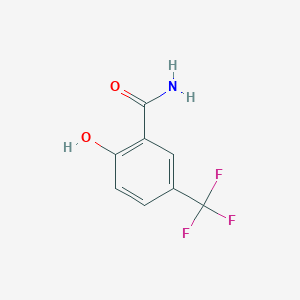
2-ヒドロキシ-5-(トリフルオロメチル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzamide structure.
科学的研究の応用
2-Hydroxy-5-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(trifluoromethyl)benzamide typically involves the introduction of the trifluoromethyl group into a benzamide precursor. One common method is the radical trifluoromethylation of a suitable benzamide derivative. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .
Industrial Production Methods: Industrial production of 2-Hydroxy-5-(trifluoromethyl)benzamide may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions: 2-Hydroxy-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated and nitrated benzamides.
作用機序
The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may inhibit enzymes by binding to their active sites, thereby disrupting normal cellular processes .
類似化合物との比較
- 2-Hydroxy-4-(trifluoromethyl)benzamide
- 2-Hydroxy-3-(trifluoromethyl)benzamide
- 2-Hydroxy-6-(trifluoromethyl)benzamide
Comparison: 2-Hydroxy-5-(trifluoromethyl)benzamide is unique due to the position of the trifluoromethyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for specific applications .
生物活性
2-Hydroxy-5-(trifluoromethyl)benzamide is a chemical compound that has garnered attention for its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making them more potent and selective. This article provides a detailed overview of the biological activity of 2-Hydroxy-5-(trifluoromethyl)benzamide, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of 2-Hydroxy-5-(trifluoromethyl)benzamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group significantly influences its binding affinity and selectivity.
- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in target organisms.
- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Structure-Activity Relationships (SAR)
The SAR studies of 2-Hydroxy-5-(trifluoromethyl)benzamide highlight the importance of the trifluoromethyl group in enhancing biological activity. For instance, modifications in the phenolic ring or amide nitrogen can lead to significant changes in potency.
Anticancer Activity
Recent studies have reported that 2-Hydroxy-5-(trifluoromethyl)benzamide exhibits significant anticancer properties:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).
- IC50 Values : Ranged from 10–33 nM, indicating strong antiproliferative effects comparable to established chemotherapeutics like CA-4 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Strains Tested : Various strains including resistant strains.
- Results : Showed promising bactericidal activity with a concentration-dependent effect observed in time-kill assays .
Case Studies
- Antitubercular Activity : A derivative of 2-Hydroxy-5-(trifluoromethyl)benzamide was identified as a potent inhibitor against Mycobacterium tuberculosis, demonstrating its potential for repurposing in treating tuberculosis .
- Anti-malarial Activity : The compound showed superior activity against Plasmodium falciparum, outperforming traditional anti-malarial drugs like chloroquine .
- Cholinesterase Inhibition : Research indicated that this compound acts as a pseudo-irreversible inhibitor of cholinesterases, suggesting potential applications in treating neurodegenerative diseases .
特性
IUPAC Name |
2-hydroxy-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-6(13)5(3-4)7(12)14/h1-3,13H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHVFQGFTCVULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














